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Compound of Interest

Compound Name: O-Desmethyl Midostaurin

Cat. No.: B15542824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
O-Desmethyl Midostaurin (also known as CGP62221) is a major and pharmacologically

active metabolite of Midostaurin (PKC412), a multi-kinase inhibitor approved for the treatment

of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] The biological

activity of O-Desmethyl Midostaurin necessitates its availability as a reference standard for

pharmacokinetic and metabolic studies, as well as for further investigation into its distinct

pharmacological profile. This document provides a detailed protocol for the chemical synthesis

of O-Desmethyl Midostaurin in a research laboratory setting. The described procedure is

based on the selective O-demethylation of the parent drug, Midostaurin.

Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of O-
Desmethyl Midostaurin.
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Parameter Value Notes

Starting Material Midostaurin
Commercially available or

synthesized.

Product O-Desmethyl Midostaurin

Molecular Formula C34H28N4O4

Molecular Weight 556.61 g/mol

Reaction Type O-Demethylation

Reagent Boron tribromide (BBr3)

A common and effective

reagent for the cleavage of aryl

methyl ethers.[2][3][4]

Solvent Dichloromethane (DCM) Anhydrous, reaction grade.

Reaction Temperature -78 °C to Room Temperature
Gradual warming is crucial for

selectivity.

Reaction Time 12-24 hours Monitored by TLC or LC-MS.

Typical Yield 60-75%

Estimated based on similar

BBr3-mediated demethylations

of complex natural products.

Purity (Post-purification) >95% Determined by HPLC.[5][6]

Purification Method
Preparative HPLC or Flash

Chromatography

Experimental Protocol
This protocol details the synthesis of O-Desmethyl Midostaurin from Midostaurin via O-

demethylation using Boron tribromide.

Materials:

Midostaurin
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Boron tribromide (BBr3), 1M solution in Dichloromethane (DCM)

Anhydrous Dichloromethane (DCM)

Methanol (MeOH)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na2SO4)

Deionized water

Round-bottom flasks

Magnetic stirrer and stir bar

Septa and needles

Argon or Nitrogen gas supply

Low-temperature bath (e.g., dry ice/acetone)

Separatory funnel

Rotary evaporator

Thin-layer chromatography (TLC) plates (silica gel)

High-performance liquid chromatography (HPLC) system for purification and analysis

Procedure:

Reaction Setup:

In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve

Midostaurin (1 equivalent) in anhydrous DCM.
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Cool the solution to -78 °C using a dry ice/acetone bath.

Reagent Addition:

Slowly add a 1M solution of Boron tribromide in DCM (3-5 equivalents) to the cooled

Midostaurin solution dropwise via a syringe.

The reaction mixture may change color upon addition of the reagent.

Reaction:

Allow the reaction mixture to stir at -78 °C for 1-2 hours.

Gradually warm the reaction to room temperature and let it stir for 12-24 hours.

Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the

starting material.

Quenching:

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

Carefully and slowly quench the reaction by the dropwise addition of methanol. This will

react with the excess BBr3.

After the initial vigorous reaction subsides, add deionized water to the mixture.

Work-up:

Transfer the mixture to a separatory funnel.

Neutralize the acidic solution by the careful addition of a saturated aqueous solution of

sodium bicarbonate until gas evolution ceases.

Extract the aqueous layer with DCM (3 x volumes).

Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.

Purification:

The crude product can be purified by preparative HPLC or flash column chromatography

on silica gel.

A suitable eluent system for chromatography would be a gradient of methanol in

dichloromethane.

Collect the fractions containing the desired product and concentrate them under reduced

pressure.

Characterization:

Confirm the identity and purity of the synthesized O-Desmethyl Midostaurin using

standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and

HPLC.

Visualizations
Synthetic Workflow Diagram
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Synthesis of O-Desmethyl Midostaurin

Midostaurin in Anhydrous DCM

Reaction at -78°C to RT

Quench with Methanol, then Water

12-24h

Add BBr3 in DCM

Extraction and Washing

Purification (HPLC or Flash Chromatography)

O-Desmethyl Midostaurin
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Midostaurin and O-Desmethyl Midostaurin Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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